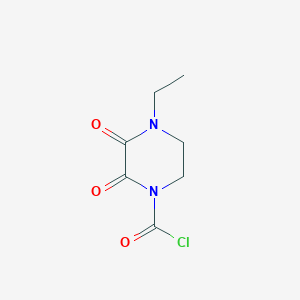

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Description

Propriétés

IUPAC Name |

4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O3/c1-2-9-3-4-10(7(8)13)6(12)5(9)11/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVBQOZRZIUHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208424 | |

| Record name | 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59703-00-3 | |

| Record name | 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59703-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059703003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYL-2,3-DIOXOPIPERAZINECARBONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO742DC75C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC), a key intermediate in the synthesis of several β-lactam antibiotics. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, safety and handling information, and its critical role in pharmaceutical manufacturing.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] It is a thermally sensitive substance that is susceptible to decomposition upon exposure to heat and moisture.[2][3] The compound is soluble in organic solvents such as dichloromethane and acetonitrile.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59703-00-3 | [3] |

| Molecular Formula | C₇H₉ClN₂O₃ | [2][4] |

| Molecular Weight | 204.61 g/mol | [2][4] |

| Appearance | White to tan powder, partially agglomerated | [5] |

| Melting Point | 94-100 °C | [2][3][5] |

| Boiling Point | 292.9 °C at 760 mmHg | [5] |

| Density | 1.408 g/cm³ | [5] |

| Flash Point | 131 °C | [5] |

| Water Solubility | Decomposes | [5][6] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [7] |

Spectroscopic Data

While detailed spectra are not publicly available, ¹H NMR and ¹³C NMR data for this compound are available from various chemical suppliers upon request.[5][7][8]

Experimental Protocols: Synthesis

The most common laboratory and industrial synthesis of this compound involves the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgene equivalent, such as triphosgene.

Protocol: Synthesis from 1-Ethyl-2,3-dioxopiperazine and Triphosgene [9]

Materials:

-

1-Ethyl-2,3-dioxopiperazine (N-ethyldioxypiperazine): 14.2 g (0.10 mol)

-

Dichloromethane: 200 mL + 30 mL for washing

-

Trimethylchlorosilane (TMCS): 16.3 g (0.15 mol)

-

Pyridine: 11.9 g (0.15 mol)

-

4-(Dimethylamino)pyridine (DMAP): 0.018 g

-

Triphosgene: 11.9 g (0.04 mol)

-

n-Hexane: 100 mL

Procedure:

-

To a 500 mL three-necked flask, add 1-Ethyl-2,3-dioxopiperazine (14.2 g) and dichloromethane (200 mL).

-

Stir the mixture and cool to a temperature between -25 °C and -20 °C.

-

Add trimethylchlorosilane (16.3 g) while maintaining the temperature.

-

Add pyridine (11.9 g) and DMAP (0.018 g), still maintaining the temperature between -25 °C and -20 °C.

-

Add triphosgene (11.9 g) in batches, ensuring the temperature remains in the specified range.

-

Maintain the reaction at this temperature for 30-60 minutes after the addition of triphosgene is complete.

-

Upon completion of the reaction, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.

-

Distill the filtrate to dryness under reduced pressure.

-

Add 100 mL of n-hexane to the residue to induce crystallization.

-

Filter the crystalline product by suction and dry to obtain this compound.

Expected Yield: 19.3 g (94.3%)[9]

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several important antibiotics, including Piperacillin and Cefoperazone.[3][10][11] It acts as an acylating agent, introducing the 4-ethyl-2,3-dioxopiperazine moiety to the antibiotic backbone.

The following diagram illustrates the synthesis pathway of Cefoperazone, highlighting the role of this compound.

Caption: Synthesis of Cefoperazone.

Safety and Handling

This compound is classified as a corrosive substance.[6] It causes severe skin burns and eye damage.[4]

Hazard and Precautionary Statements:

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).[4]

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[4]

-

P302+P361+P354: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately wash with plenty of water.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P316: Get emergency medical help immediately.[4]

-

P405: Store locked up.[4]

-

P501: Dispose of contents/container in accordance with local regulations.[4]

-

First Aid Measures:

-

In case of eye contact: Rinse immediately with plenty of water and seek medical advice.

-

In case of skin contact: Wash off immediately with plenty of water.

-

If swallowed: Seek medical advice immediately.

-

If inhaled: Move to fresh air.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from readily available starting materials to the final product. The workflow ensures high purity and yield, which is critical for its use in pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Cefoperazone sodium, T-1551, Cefoperazin, Cefoper, Cefobis-药物合成数据库 [drugfuture.com]

- 3. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]

- 4. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride, CAS No. 59703-00-3 - iChemical [ichemical.com]

- 6. CAS#:59703-00-3 | 4-ethyl-2,3-dioxopiperazin-1-carbonylchlorid | Chemsrc [chemsrc.com]

- 7. 59703-00-3|this compound|BLD Pharm [bldpharm.com]

- 8. 59703-00-3 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 9. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS 59703-00-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a key intermediate in the synthesis of several life-saving antibiotics. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and application, its reactivity profile, and relevant safety information.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] It is a thermally sensitive substance that can decompose when exposed to heat and moisture.[2] Its solubility profile indicates it dissolves in dichloromethane and acetonitrile.[2] Below is a summary of its key quantitative properties.

| Property | Value | Source(s) |

| CAS Number | 59703-00-3 | [3] |

| Molecular Formula | C₇H₉ClN₂O₃ | [4] |

| Molecular Weight | 204.61 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Density | 1.408 g/cm³ | [1][5] |

| Melting Point | 100 °C | [1][5] |

| Boiling Point | 292.9 °C at 760 mmHg | [1][5] |

| Flash Point | 131 °C | [1][5] |

| Water Solubility | Decomposes | [1] |

| Refractive Index | 1.525 | [1] |

| Assay (HPLC) | ≥95.0% - ≥99.0% | [1][6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgene equivalent, such as triphosgene.[7][8] The reaction is generally carried out in an inert solvent like dichloromethane at low temperatures.[7]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

The following protocol is adapted from a patented synthesis method:[7]

-

Reaction Setup: To a 500 mL three-necked flask, add 14.2 g (0.10 mol) of 1-Ethyl-2,3-dioxopiperazine and 200 mL of dichloromethane.

-

Cooling: Stir the mixture and cool to a temperature between -25 °C and -20 °C.

-

Reagent Addition:

-

Add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS).

-

Maintaining the temperature between -25 °C and -20 °C, add 11.9 g (0.15 mol) of pyridine.

-

Add 0.018 g of 4-dimethylaminopyridine (DMAP).

-

Add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25 °C and -20 °C.

-

-

Reaction: Maintain the reaction mixture at this temperature for 30-60 minutes.

-

Work-up and Purification:

-

After the reaction is complete, perform suction filtration and wash the solid with 30 mL of dichloromethane.

-

The filtrate is then distilled to dryness under reduced pressure.

-

Add 100 mL of n-hexane to the residue to induce crystallization.

-

Collect the crystals by suction filtration.

-

-

Drying: Dry the product to obtain this compound. The reported yield for this method is 94.3%.[7]

Reactivity Profile

The reactivity of this compound is dominated by the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols.[9][10] The reaction proceeds via a nucleophilic addition-elimination mechanism.[9][10]

Caption: General mechanism of nucleophilic addition-elimination.

This reactivity is fundamental to its application in synthesizing more complex molecules. For instance, its reaction with primary or secondary amines forms amides, while its reaction with alcohols yields esters.[9][10]

Applications in Drug Development

This compound is a crucial intermediate in the pharmaceutical industry, primarily for the synthesis of broad-spectrum β-lactam antibiotics such as Piperacillin and Cefoperazone.[8][11] It is also used as a reagent in the synthesis of Cefbuperazone and certain histone deacetylase inhibitors with antitumor activity.[12]

Caption: Role as an intermediate in antibiotic synthesis.

Experimental Protocol: Synthesis of Piperacillin

The following is a representative procedure for the synthesis of piperacillin using this compound, based on patented methods:[8]

-

Initial Mixture: In a reactor, add ampicillin, water, and a buffer solution to maintain a pH between 6.0 and 9.0.

-

Acylation Reaction:

-

Add this compound (EDPC) to the reactor.

-

Simultaneously, add an alkaline regulator to maintain the pH between 6.0 and 9.0.

-

Maintain the reaction at a temperature of 0 to 10 °C for 30-60 minutes.

-

-

Crystallization and Purification:

-

Add a suitable solvent, such as ethyl acetate, to induce crystallization.[8]

-

Control the crystallization temperature at approximately 15 ±2 °C.

-

Dropwise, add an acidic regulator (e.g., sulfuric acid) to adjust the final pH to 1.5-2.0.[8]

-

Allow the crystals to grow for 1 hour at a temperature between 0 and 10 °C.

-

-

Isolation: Filter the crystals, wash, and dry to obtain the final piperacillin acid product.[8]

Mechanism of Action of Piperacillin and Cefoperazone

Piperacillin and Cefoperazone are β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][9] They bind to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][9] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[1]

Caption: Mechanism of action for derived β-lactam antibiotics.

Spectral Data

While detailed spectral data such as 1H NMR, 13C NMR, and mass spectra are not publicly available in comprehensive databases, several suppliers of this compound offer this information upon request.[10] PubChem lists a 13C NMR spectrum from BASF (1981), but the raw data is not provided.

Purity Analysis

The purity of this compound can be determined by High-Performance Liquid Chromatography (HPLC). A reverse-phase method has been described using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatible applications, formic acid can be used in place of phosphoric acid.[10]

Safety Information

This compound is classified as a corrosive substance.[1][3] It is reported to cause severe skin burns and eye damage.[3]

Appropriate personal protective equipment, including gloves, eye protection, and suitable clothing, should be worn when handling this compound. In case of accidental contact or if feeling unwell, immediate medical advice should be sought.[1]

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. savemyexams.com [savemyexams.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. reaction of acid/acyl chlorides with alcohols nucleophilic addition elimination substitution mechanism to form esters reagents reaction conditions organic synthesis [docbrown.info]

- 8. CN104910178A - Method for preparing piperacillin acid - Google Patents [patents.google.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. CN101417982B - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]

- 12. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a key intermediate in the synthesis of several important antibiotics. This document details its chemical structure, physical properties, synthesis protocols, and its role in the preparation of beta-lactam antibiotics.

Chemical Identity and Properties

This compound, with the CAS number 59703-00-3, is a heterocyclic organic compound.[1][2][3][4][5][6][7][8] It serves as a crucial building block in the pharmaceutical industry, particularly in the synthesis of semi-synthetic penicillins and cephalosporins.[2][4][7][9][10]

Chemical Structure

The structure of this compound consists of a piperazine ring with two ketone groups at positions 2 and 3, an ethyl group attached to the nitrogen at position 4, and a carbonyl chloride group attached to the nitrogen at position 1.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][3] |

| CAS Number | 59703-00-3[1][2][3][4][5][6][7][8] |

| Molecular Formula | C7H9ClN2O3[1][2][3][4][5][6][8] |

| SMILES | CCN1CCN(C(=O)C1=O)C(=O)Cl[1][3] |

| InChI | InChI=1S/C7H9ClN2O3/c1-2-9-3-4-10(7(8)13)6(12)5(9)11/h2-4H2,1H3[1][3] |

Physicochemical Properties

The compound is typically a white to off-white or tan crystalline powder.[2][4] It is sensitive to heat and moisture and is soluble in organic solvents like dichloromethane and acetonitrile.[2][4]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 204.61 g/mol [1][2][3][4][5] |

| Melting Point | 94-100 °C[2][11] |

| Boiling Point | 292.9 °C at 760 mmHg[11] |

| Density | 1.408 g/cm³[11] |

| Water Solubility | Decomposes[11][12] |

| Appearance | White to off-white crystalline powder[2][4] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgene equivalent, such as triphosgene.[13][14] The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures.

Experimental Protocol: Synthesis from 1-Ethyl-2,3-dioxopiperazine and Triphosgene

This protocol is based on a reported synthetic method.[10][13][14]

Materials:

-

1-Ethyl-2,3-dioxopiperazine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Trimethylchlorosilane (TMCS)

-

Pyridine or Triethylamine

-

4-(Dimethylamino)pyridine (DMAP) (catalyst)

-

Dichloromethane (anhydrous)

-

n-hexane

Procedure:

-

Dissolve 1-Ethyl-2,3-dioxopiperazine in anhydrous dichloromethane in a three-necked flask equipped with a stirrer and a thermometer.

-

Cool the solution to a low temperature, typically between -25 °C and -20 °C.

-

Add trimethylchlorosilane (TMCS) to the solution, followed by the slow addition of pyridine or triethylamine while maintaining the low temperature.

-

A catalytic amount of DMAP can be added.

-

Add triphosgene portion-wise to the reaction mixture, ensuring the temperature remains between -25 °C and -20 °C.

-

Allow the reaction to proceed at this temperature for 30-60 minutes.

-

After the reaction is complete, the precipitated salts (e.g., pyridinium hydrochloride) are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is crystallized by adding n-hexane.

-

The resulting crystalline solid is collected by filtration and dried under vacuum.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Application in Drug Development

This compound is a key intermediate in the synthesis of several beta-lactam antibiotics, most notably piperacillin and cefoperazone.[2][4][7][9][10] These antibiotics are used to treat a wide range of bacterial infections.

Role in Antibiotic Synthesis

The carbonyl chloride group of this compound is highly reactive and allows for the facile acylation of the amino group on the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) core, leading to the formation of piperacillin and cefoperazone, respectively.

Mechanism of Action of Derived Antibiotics

Piperacillin and cefoperazone are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][15][16][17][18][19][20][21][22]

The key steps in their mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): These antibiotics bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[1][16][18][19]

-

Inhibition of Transpeptidation: The inactivation of PBPs prevents the final step of peptidoglycan synthesis, which is the cross-linking of peptide chains.[1]

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[16][18][19]

Caption: Mechanism of action of piperacillin and cefoperazone.

Spectroscopic Data

Safety and Handling

This compound is classified as a corrosive substance.[12] It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[3] |

Conclusion

This compound is a vital chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined synthesis and reactivity make it an essential component in the production of life-saving beta-lactam antibiotics. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and professionals in the field of drug development.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. medschool.co [medschool.co]

- 3. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]

- 5. This compound|lookchem [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. bgbchem.com [bgbchem.com]

- 8. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride, CasNo.59703-00-3 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 9. nbinno.com [nbinno.com]

- 10. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]

- 11. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride, CAS No. 59703-00-3 - iChemical [ichemical.com]

- 12. CAS#:59703-00-3 | 4-ethyl-2,3-dioxopiperazin-1-carbonylchlorid | Chemsrc [chemsrc.com]

- 13. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 14. Page loading... [wap.guidechem.com]

- 15. mims.com [mims.com]

- 16. Piperacillin | C23H27N5O7S | CID 43672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Piperacillin - Wikipedia [en.wikipedia.org]

- 18. Cefoperazone | C25H27N9O8S2 | CID 44187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Cefoperazone Sodium? [synapse.patsnap.com]

- 20. Cefoperazone: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 21. Cefoperazone and Cefoperazone/Sulbactam | Johns Hopkins ABX Guide [hopkinsguides.com]

- 22. Cefoperazone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

The Chemistry and Application of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a pivotal chemical intermediate, plays a crucial role in the synthesis of several key antibiotics. This technical guide provides an in-depth overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its application in the manufacturing of widely used pharmaceuticals. The information presented herein is intended to support research, development, and manufacturing activities in the pharmaceutical sciences.

Physicochemical Properties

This compound, with the CAS Number 59703-00-3, is a white to off-white crystalline powder.[1][2] It is a thermally sensitive substance that can decompose when exposed to heat and moisture.[3] It is soluble in organic solvents such as dichloromethane and acetonitrile.[3] A comprehensive summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 204.61 g/mol | [3] |

| Molecular Formula | C₇H₉ClN₂O₃ | [3][4] |

| CAS Number | 59703-00-3 | [1][3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 94-100 °C | [1][3][5] |

| Boiling Point | 292.9 °C at 760 mmHg | [1] |

| Density | 1.408 g/cm³ | [1] |

| Flash Point | 131.0±22.6 °C | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1-Ethyl-2,3-dioxopiperazine with a chlorinating agent such as triphosgene or thionyl chloride in the presence of a base.[3][5]

Protocol using Triphosgene:

-

To a solution of N-ethyldioxopiperazine (14.2 g, 0.10 mol) in 200 mL of dichloromethane in a three-necked flask, add trimethylchlorosilane (TMCS, 16.3 g, 0.15 mol) while maintaining the temperature between -25 to -20 °C.[3]

-

To this mixture, add pyridine (11.9 g, 0.15 mol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.018 g).[3]

-

Add triphosgene (11.9 g, 0.04 mol) in batches, ensuring the temperature is maintained at -25 to -20 °C.[3]

-

Allow the reaction to proceed for 30-60 minutes at this temperature.[3]

-

After the reaction is complete, the mixture is filtered by suction, and the filter cake is washed with 30 mL of dichloromethane.[3]

-

The filtrate is then distilled under reduced pressure to remove the solvent.[3]

-

The crude product is crystallized from 100 mL of n-hexane, filtered, and dried to yield this compound.[3] A yield of 94.3% has been reported for this method.[3]

Analysis of this compound

The purity and concentration of this compound can be determined by several analytical methods, including titration and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) Analysis:

A reverse-phase HPLC method can be employed for the analysis of this compound.[6]

-

Column: Newcrom R1 or a similar reverse-phase column.[6]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid.[6] For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[6]

-

Detection: UV detection is suitable for this compound.

This method is scalable and can be adapted for preparative separation to isolate impurities.[6]

Application in Antibiotic Synthesis

This compound is a critical intermediate in the synthesis of several important β-lactam antibiotics, including Piperacillin and Cefoperazone.[2][7]

Synthesis of Piperacillin

Piperacillin is synthesized via an acylation reaction between Ampicillin Trihydrate and this compound (EDPC).[8]

Reaction Steps:

-

Ampicillin Trihydrate, water, and a buffer solution (pH 6.0-9.0) are added to a reactor.[8]

-

EDPC is then added to the reactor, and the pH is maintained between 6.0 and 9.0 by the simultaneous addition of an alkaline conditioner.[8]

-

The acylation reaction is carried out at a temperature of 0-10 °C for 30-60 minutes.[8]

-

Following the reaction, a solvent is added to induce crystallization. The crystallization point is controlled at 15±2 °C.[8]

-

An acidic regulator is added dropwise to adjust the final pH to 1.5-2.0, and crystal growth is allowed to proceed for 1 hour at 0-10 °C.[8]

-

The resulting Piperacillin acid is then filtered, washed, and dried.[8]

Caption: Synthetic workflow for Piperacillin acid.

Synthesis of Cefoperazone

The synthesis of Cefoperazone also utilizes this compound for the acylation of a cephalosporin intermediate.[9]

Reaction Steps:

-

A solution of 7-[D-(-)-α-amino-p-hydroxyphenylacetamido]-3-[5-(1-methyl-1,2,3,4-tetrazolyl)thiomethyl]-Δ³-cephem-4-carboxylic acid in water is prepared, and potassium carbonate is added.[9]

-

Ethyl acetate is added to the solution.[9]

-

4-Ethyl-2,3-dioxo-1-piperazinocarbonyl chloride is then added to the mixture at 0-5 °C over 15 minutes.[9]

-

The reaction is allowed to proceed at 0-5 °C for 30 minutes.[9]

-

The resulting product is isolated, which may involve dissolving the residue in acetone and precipitating with 2-propanol, followed by filtration and drying to yield Cefoperazone.[9]

Caption: Synthetic workflow for Cefoperazone.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. EDPC, 4-Ethyl-2, 3-dioxo-1-piperazine carbonyl chloride|59703-00-3--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]

- 8. CN104910178A - Method for preparing piperacillin acid - Google Patents [patents.google.com]

- 9. Cefoperazone CAS#: 62893-19-0 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a crucial intermediate in the synthesis of several key antibiotics, most notably piperacillin and cefoperazone.[1][2][3][4] Its efficient and high-yield synthesis is therefore of significant interest to the pharmaceutical industry. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol, a proposed reaction mechanism, and a summary of key quantitative data. The information presented is intended to support researchers and professionals in the development and optimization of synthetic routes to this important pharmaceutical building block.

Introduction

This compound, also known as 1-(chlorocarbonyl)-4-ethyl-2,3-piperazinedione, is a white crystalline powder with a molecular weight of 204.61 g/mol and a melting point of approximately 100°C.[1][5][6] It serves as a vital precursor in the production of semi-synthetic penicillins and cephalosporins.[1][2][3] The quality and purity of this intermediate directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[4] This guide focuses on a common and effective synthetic method utilizing triphosgene as the carbonylating agent.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-ethyl-2,3-dioxopiperazine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of an acid scavenger and an activating agent.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

-

4-Ethyl-2,3-dioxopiperazine

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Trimethylchlorosilane (TMCS)

-

Pyridine or Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

Procedure:

-

Reaction Setup: In a dry three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-ethyl-2,3-dioxopiperazine in dichloromethane.

-

Silylation: Cool the solution to a low temperature (e.g., -10°C to -20°C). Add trimethylchlorosilane (TMCS) dropwise to the solution. This step protects the amide nitrogen and activates the other nitrogen for acylation.

-

Acid Scavenging: Following the addition of TMCS, add an acid scavenger such as pyridine or triethylamine at the same low temperature. This will neutralize the hydrochloric acid generated during the reaction.

-

Carbonylation: Slowly add a solution of triphosgene in dichloromethane to the reaction mixture, maintaining the low temperature. The reaction is typically monitored for completion.

-

Work-up: After the reaction is complete, the reaction mixture is typically filtered to remove any precipitated salts (e.g., pyridinium hydrochloride). The filtrate is then concentrated under reduced pressure.

-

Crystallization and Isolation: The crude product is crystallized from a suitable solvent system, such as dichloromethane/n-hexane, to yield the final product as a white crystalline solid. The product is then filtered, washed with a cold solvent, and dried under vacuum.

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Ethyl-2,3-dioxopiperazine | 0.10 mol | [7] |

| Triphosgene | 0.04 mol | [7] |

| Trimethylchlorosilane | 0.15 mol | [7] |

| Pyridine | 0.15 mol | [7] |

| Solvent | ||

| Dichloromethane | 200 mL | [7] |

| Reaction Conditions | ||

| Temperature | -25 to -20 °C | [7] |

| Reaction Time | 30-60 minutes | [7] |

| Product | ||

| Yield | 94.3% | [7] |

| Purity (HPLC) | ≥97.0% | [8] |

Proposed Reaction Mechanism

The synthesis of this compound proceeds through a multi-step mechanism involving silylation of the piperazine ring followed by acylation with triphosgene.

References

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. Process development and optimization for the continuous synthesis and workup of active pharmaceutical ingredients - American Chemical Society [acs.digitellinc.com]

- 8. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]

An In-depth Technical Guide to the Reactivity Profile of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, commonly referred to as EDPC, is a highly reactive acyl chloride with the CAS number 59703-00-3.[1] Its molecular formula is C₇H₉ClN₂O₃, and it has a molecular weight of 204.61 g/mol .[1] This compound typically appears as a white to off-white crystalline powder and is a critical intermediate in the pharmaceutical industry.[2][3] Its primary application lies in the synthesis of semi-synthetic β-lactam antibiotics, most notably piperacillin and cefoperazone.[4][5][6] The high reactivity of the carbonyl chloride group makes EDPC an efficient acylating agent, crucial for creating the amide linkage that characterizes these life-saving drugs.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is a thermally sensitive substance that can decompose when exposed to heat and moisture.[3] It is soluble in organic solvents such as dichloromethane and acetonitrile.[3]

| Property | Value |

| CAS Number | 59703-00-3 |

| Molecular Formula | C₇H₉ClN₂O₃ |

| Molecular Weight | 204.61 g/mol |

| Appearance | White or off-white crystalline powder |

| Melting Point | 100 °C |

| Boiling Point | 292.9 °C at 760 mmHg |

| Density | 1.408 g/cm³ |

| Solubility | Soluble in dichloromethane, acetonitrile; decomposes in water |

Core Reactivity Profile: Acylation Reactions

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic attack, leading to acylation reactions. The most significant reactions involve amines, which act as nucleophiles to form stable amide bonds.

General Reaction Mechanism with Amines

The reaction of EDPC with a primary or secondary amine proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and the chloride ion is eliminated as a leaving group. A final deprotonation step, often by another molecule of the amine or a base, yields the N-substituted amide and an ammonium chloride salt.[7]

Below is a diagram illustrating the general workflow for the acylation of an amine with EDPC.

Caption: General workflow for the acylation of an amine using EDPC.

Key Synthetic Applications and Protocols

The most prominent and well-documented application of EDPC is in the synthesis of piperacillin. This involves the acylation of ampicillin.

Synthesis of Piperacillin Acid

In the synthesis of piperacillin, the primary amino group of ampicillin trihydrate acts as the nucleophile, attacking the EDPC to form piperacillin acid.[8] This reaction is typically carried out in a mixed solvent system, and the pH is carefully controlled to optimize the yield and minimize side reactions, such as the hydrolysis of EDPC.[8]

The overall reaction is depicted in the following diagram:

Caption: Synthesis of Piperacillin Acid from Ampicillin and EDPC.

Quantitative Data for Piperacillin Acid Synthesis

The table below summarizes the quantitative data from a patented synthesis method.[8]

| Parameter | Value | Reference |

| Reactants | Ampicillin Trihydrate, EDPC | [8] |

| Solvent System | Water and a buffer solution (e.g., citrate-phosphate or ammonia-ammonium chloride) | [8] |

| Temperature | 0 - 10 °C | [8] |

| pH | 6.0 - 9.0 | [8] |

| Reaction Time | 30 - 60 min | [8] |

| Yield | 97.8% - 98.2% | [8] |

| Purity | 99.8% - 99.9% | [8] |

Experimental Protocol: Synthesis of Piperacillin Acid [8]

-

Preparation : In a suitable reactor, add Ampicillin Trihydrate to a mixture of water and a buffer solution (e.g., citrate-phosphate or ammonia-ammonium chloride) to achieve a pH between 6.0 and 9.0. The ratio of Ampicillin Trihydrate to water is typically around 1:6 by mass.

-

Cooling : Cool the reaction mixture to a temperature range of 0 - 10 °C.

-

Acylation Reaction : Slowly add this compound (EDPC) to the cooled reactor.

-

pH Control : Simultaneously, add an alkaline conditioner (e.g., a solution of sodium hydroxide) to maintain the pH of the reaction mixture between 6.0 and 9.0.

-

Reaction Time : Maintain the reaction at 0 - 10 °C for 30 to 60 minutes.

-

Work-up and Isolation : Upon completion of the reaction, the piperacillin acid product is isolated, purified, and dried.

Synthesis of this compound

EDPC is typically synthesized from 1-Ethyl-2,3-dioxopiperazine using a phosgene equivalent like triphosgene or di-(trichloromethyl) carbonate (triphosgene).[9] The reaction is often carried out in an inert solvent at low temperatures.

Caption: Synthesis of EDPC from 1-Ethyl-2,3-dioxopiperazine.

Quantitative Data for EDPC Synthesis

The following table outlines the quantitative details for the synthesis of EDPC.[9]

| Parameter | Value | Reference |

| Starting Material | 1-Ethyl-2,3-dioxopiperazine | [9] |

| Chlorinating Agent | Triphosgene | [9] |

| Solvent | Dichloromethane | [9] |

| Activator | Trimethylchlorosilane (TMCS) | [9] |

| Base | Pyridine | [9] |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | [9] |

| Temperature | -25 to -20 °C | [9] |

| Reaction Time | 30 - 60 minutes | [9] |

| Yield | 94.3% | [9] |

Experimental Protocol: Synthesis of EDPC [9]

-

Preparation : In a 500 mL three-necked flask, dissolve 14.2 g (0.10 mol) of 1-Ethyl-2,3-dioxopiperazine in 200 mL of dichloromethane.

-

Cooling : Cool the stirred solution to between -25 and -20 °C.

-

Reagent Addition :

-

Add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS).

-

Maintaining the temperature at -25 to -20 °C, add 11.9 g (0.15 mol) of pyridine.

-

Add 0.018 g of 4-Dimethylaminopyridine (DMAP).

-

Add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25 and -20 °C.

-

-

Reaction : Maintain the reaction at this temperature for 30-60 minutes.

-

Isolation : After the reaction is complete, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.

-

Purification : Distill the filtrate to dryness under reduced pressure. Add 100 mL of n-hexane to the residue to induce crystallization.

-

Final Product : Collect the crystalline product by suction filtration and dry to obtain 19.3 g of EDPC (yield: 94.3%).

Other Reactivities and Applications

While the synthesis of β-lactam antibiotics is its primary role, EDPC is also used as a reagent in the synthesis of other biologically active molecules. For instance, it has been employed in the creation of amino(thienyl)benzamide derivatives, which are investigated as histone deacetylase inhibitors with potential antitumor activity.[10]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[11] It is also sensitive to heat and moisture.[3] Therefore, appropriate personal protective equipment, including gloves, and eye/face protection, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a specialized and highly effective acylating agent, with its reactivity profile being central to its role as a key intermediate in the pharmaceutical industry. Its primary function is the acylation of amine nucleophiles, a reaction that is harnessed with high efficiency and yield in the industrial synthesis of crucial antibiotics like piperacillin and cefoperazone. The well-defined reaction conditions and high yields make EDPC an indispensable tool in drug development and manufacturing. Further applications in the synthesis of other bioactive compounds highlight its utility as a versatile building block in medicinal chemistry.

References

- 1. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]

- 4. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. haihangchem.com [haihangchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN104910178A - Method for preparing piperacillin acid - Google Patents [patents.google.com]

- 9. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride | 59703-00-3 [chemicalbook.com]

- 11. CN102532168A - Synthesis method of cefoperazone acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS 59703-00-3) is a crucial chemical intermediate, primarily utilized in the synthesis of semi-synthetic antibiotics, including Piperacillin and Cefoperazone.[1][2] Its purity and handling characteristics, including solubility, are critical parameters that directly impact the yield and quality of these pharmaceutical products.[2] This technical guide provides a comprehensive overview of the available solubility data for this compound, details its reactivity with aqueous media, and presents a generalized experimental protocol for its solubility determination.

Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature. This is likely due to its nature as a reactive intermediate, where the focus is typically on its synthetic utility rather than extensive physicochemical characterization. However, qualitative solubility information has been reported.

The compound is known to be soluble in organic solvents such as dichloromethane and acetonitrile.[3] Conversely, it is reported to decompose in the presence of water.[3] This reactivity is a key consideration for its handling, storage, and use in synthetic applications.

Data Presentation

Given the absence of specific quantitative data, the following table is provided as a template for researchers to record experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method | Notes |

| Dichloromethane | 25 | Data not available | Data not available | Gravimetric | |

| Acetonitrile | 25 | Data not available | Data not available | Gravimetric | |

| User-defined | |||||

| User-defined |

Reactivity in Aqueous Media

The observation that this compound "decomposes" in water is consistent with the known chemistry of acyl chlorides. This class of compounds is highly reactive towards nucleophiles, including water. The carbonyl carbon in an acyl chloride is particularly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack.[4][5]

The reaction with water is a hydrolysis reaction that proceeds via a nucleophilic addition-elimination mechanism.[6][7] Water acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a chloride ion, resulting in the formation of the corresponding carboxylic acid and hydrochloric acid.[5][6] This rapid hydrolysis is why acyl chlorides often fume in moist air, as the hydrogen chloride gas is released.[6]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a reactive compound like this compound in an organic solvent. This method is based on the equilibrium saturation technique followed by gravimetric analysis.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice (e.g., dichloromethane, acetonitrile)

-

Temperature-controlled shaker or incubator

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with inert, tightly sealing caps

-

Syringe filters (PTFE, 0.2 µm)

-

Inert gas (e.g., nitrogen or argon)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add a pre-weighed excess amount of this compound to a glass vial. The excess solid is necessary to ensure that the solution reaches saturation.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Blanket the headspace of the vial with an inert gas to minimize exposure to atmospheric moisture.

-

Tightly seal the vial.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed, dry collection vial. This step is crucial to remove any undissolved micro-particulates.

-

-

Solvent Evaporation and Quantification:

-

Place the collection vial with the clear filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation can also be carried out under a gentle stream of inert gas or under reduced pressure.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight.

-

Determine the solubility by dividing the mass of the dissolved solid by the volume of the solvent aliquot taken. The result can be expressed in g/L or other appropriate units.

-

Safety Precautions:

-

This compound is corrosive and causes severe skin burns and eye damage.[8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The hydrolysis of the compound produces hydrochloric acid. Avoid inhalation of any fumes.

Visualization of a Key Synthetic Pathway

As a key intermediate, this compound is a building block for more complex molecules. The following diagram illustrates its role in the synthesis of the antibiotic Piperacillin.

Caption: Synthesis of Piperacillin.

The following diagram illustrates a generalized experimental workflow for determining the solubility of a chemical compound.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectral Analysis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS No. 59703-00-3), a key intermediate in the synthesis of several β-lactam antibiotics, including piperacillin. Due to the limited availability of public domain raw spectral data for this specific compound, this document presents predicted spectral characteristics based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation and quality control of pharmaceutical intermediates.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Appearance: White to off-white crystalline powder[4]

-

Melting Point: Approximately 100 °C[5]

-

Solubility: Decomposes in water, soluble in dichloromethane and acetonitrile.[4]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its functional groups and comparison with spectral data of structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (ethyl) | 1.1 - 1.3 | Triplet (t) | ~7 |

| CH₂ (ethyl) | 3.4 - 3.6 | Quartet (q) | ~7 |

| CH₂ (piperazine ring, adjacent to N-ethyl) | 3.6 - 3.8 | Triplet (t) | ~5 |

| CH₂ (piperazine ring, adjacent to N-carbonyl) | 4.2 - 4.4 | Triplet (t) | ~5 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | 12 - 15 |

| CH₂ (ethyl) | 43 - 46 |

| CH₂ (piperazine ring, adjacent to N-ethyl) | 48 - 52 |

| CH₂ (piperazine ring, adjacent to N-carbonyl) | 53 - 57 |

| C=O (amide) | 155 - 158 |

| C=O (amide) | 165 - 168 |

| C=O (carbonyl chloride) | 168 - 172 |

Table 3: Predicted FT-IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C=O (carbonyl chloride) | 1780 - 1815 | Strong, characteristic stretch |

| C=O (amide) | 1680 - 1720 | Two strong stretching bands |

| C-N Stretch | 1200 - 1350 | Medium to strong stretch |

| C-H Stretch (alkane) | 2850 - 2960 | Medium to strong stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Proposed Fragment |

| 204/206 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 169 | [M - Cl]⁺ |

| 141 | [M - Cl - CO]⁺ |

| 113 | [M - Cl - 2CO]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr press).

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Collect a background spectrum of the empty, clean ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

Compare the obtained spectrum with reference spectra of similar compounds if available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

-

For GC-MS, dissolve a small amount of the sample in a volatile, dry solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

-

For a direct insertion probe, place a small amount of the solid sample in a capillary tube.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). Note the isotopic pattern if halogens are present.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. The loss of the chlorine atom and subsequent loss of carbonyl groups are expected fragmentation pathways for this molecule.

Visualizations

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, spectral analysis, and application of a pharmaceutical intermediate.

Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic techniques provide complementary information for the structural elucidation of the target molecule.

Caption: Complementary data from different spectroscopic techniques for structural elucidation.

References

- 1. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride | 59703-00-3 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]

- 5. CAS#:59703-00-3 | 4-ethyl-2,3-dioxopiperazin-1-carbonylchlorid | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl Chloride: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a key chemical intermediate in the synthesis of several widely-used antibiotics.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the compound's nomenclature, chemical and physical properties, synthesis protocols, and its critical role in the pharmaceutical industry.

Nomenclature and Identification

This compound is a complex organic molecule. Due to its intricate structure, it is known by a variety of synonyms. A comprehensive list of these identifiers is provided below to aid in its recognition across different chemical databases and publications.

Table 1: Synonyms and Identifiers

| Type | Identifier |

| IUPAC Name | This compound[3][4] |

| CAS Number | 59703-00-3[3][4][5][6][7][8] |

| EINECS Number | 261-867-0[3][4][5][8] |

| Molecular Formula | C7H9ClN2O3[3][5][6][7][8] |

| Abbreviation | EDPC[5] |

| Common Synonyms | 1-Chlorocarbonyl-4-ethylpiperazine-2,3-dione[3][6], 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl Chloride[3][4], 1-Piperazinecarbonyl chloride, 4-ethyl-2,3-dioxo-[3][4], Dioxo piperazine carbonyl chloride[6] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic processes. This compound is noted to be a thermally sensitive substance that can easily decompose when exposed to heat and moisture.[3] It is soluble in organic solvents such as dichloromethane and acetonitrile.[3]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 204.61 g/mol [3][4][5] |

| Appearance | White to off-white crystalline powder[3][6] |

| Melting Point | 94-95 °C[3] or 100 °C[6][9] |

| Boiling Point | 292.9 °C at 760 mmHg[6][9] |

| Density | 1.408 g/cm³[6] |

| Flash Point | 131 °C[6][9] |

| Water Solubility | Decomposes[6] |

| Purity (Assay by HPLC) | ≥97.0%[3] |

Synthesis Protocols

The synthesis of this compound is a critical step in the production of important antibiotics. Several methods have been reported, with a common approach involving the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgene equivalent.

Synthesis from 1-Ethyl-2,3-dioxopiperazine using Triphosgene

This method utilizes triphosgene as a safer alternative to phosgene gas.

Experimental Protocol:

-

To a 500 mL three-necked flask, add 14.2 g (0.10 mol) of N-ethyldioxopiperazine and 200 mL of dichloromethane.

-

Stir the mixture and cool to a temperature between -25 °C and -20 °C.

-

Add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS).

-

While maintaining the temperature at -25 °C to -20 °C, add 11.9 g (0.15 mol) of pyridine, followed by 0.018 g of 4-Dimethylaminopyridine (DMAP).

-

Add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25 °C and -20 °C.

-

Maintain the reaction at this temperature for 30-60 minutes.

-

Upon completion, filter the reaction mixture by suction and wash the solid with 30 mL of dichloromethane.

-

The filtrate is then distilled to dryness under reduced pressure.

-

Add 100 mL of n-hexane to the residue to induce crystallization.

-

Filter the crystalline product by suction and dry to yield the final product. A yield of 19.3 g (94.3%) has been reported for this procedure.[10]

Caption: Synthesis workflow for this compound.

Analytical Methods

The purity of this compound is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for assaying the compound.

HPLC Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound.

Experimental Protocol:

-

Column: Newcrom R1 HPLC column.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

-

Application: This method is suitable for purity analysis, isolation of impurities through preparative separation, and pharmacokinetic studies.[5]

Applications in Drug Synthesis

This compound is a crucial intermediate in the synthesis of several beta-lactam antibiotics, most notably Piperacillin and Cefoperazone.[1][3][11]

Synthesis of Piperacillin

In the synthesis of piperacillin, this compound is reacted with ampicillin in a condensation reaction.

Experimental Protocol Outline:

-

Acylation: N-ethyl-2,3-dioxopiperazine reacts with triphosgene to form N-ethyl-2,3-dioxopiperazine acyl chloride (this compound).

-

Condensation: The resulting acyl chloride is then reacted with ampicillin in the presence of a base (e.g., DBU or sodium acetate) to yield piperacillin.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]

- 4. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride, CAS No. 59703-00-3 - iChemical [ichemical.com]

- 7. biosynth.com [biosynth.com]

- 8. lookchem.com [lookchem.com]

- 9. CAS#:59703-00-3 | 4-ethyl-2,3-dioxopiperazin-1-carbonylchlorid | Chemsrc [chemsrc.com]

- 10. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 11. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride | 59703-00-3 [chemicalbook.com]

- 12. CN112321605A - Preparation method of piperacillin - Google Patents [patents.google.com]

An In-depth Technical Guide on the Safety and Handling of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS No: 59703-00-3). Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research. This document summarizes key safety data, handling procedures, and emergency responses.

Physicochemical and Hazard Identification

This compound is a chemical intermediate used in the synthesis of various pharmaceuticals, including antibiotics like Piperacillin and Cefoperazone.[1][2][3] It is a thermally sensitive substance that is easily decomposed by heat and moisture.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C7H9ClN2O3 | [4][5] |

| Molecular Weight | 204.61 g/mol | [4] |

| Appearance | Powder | [6] |

| Melting Point | 100 °C | [6][7] |

| Boiling Point | 292.9 °C | [6] |

| Flash Point | 131.0±22.6 °C | [7] |

| Solubility | Soluble in dichloromethane, acetonitrile | [2] |

Table 2: Hazard Identification and Classification

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation (Category 1B/1C) | corrosion | Danger | H314: Causes severe skin burns and eye damage.[4][6][8] |

| Serious Eye Damage (Category 1) | corrosion | Danger | H318: Causes serious eye damage.[6] |

Note: While most reports classify this chemical as hazardous, 27.3% (6 out of 22) of reports to the ECHA C&L Inventory indicate it does not meet GHS hazard criteria.[4]

Experimental Protocols

However, some analytical methods for quantifying this compound have been described, which are crucial for quality control and exposure assessment. These include:

-

Neutralization Titration: This method involves reacting the compound with an excess of a standard alkali solution and then back-titrating with a standard acid.[1]

-

Sodium Sulfide Method: This technique relies on the rapid reaction between sodium sulfide and the carbonyl chloride for quantification.[1]

-

Gas Chromatography (GC): A GC method has been established where the compound is first derivatized with an amine to form a stable amide, which is then analyzed.[1]

Safety and Handling Procedures

Given the corrosive nature of this compound, meticulous handling procedures are essential. The following workflow outlines the key safety measures from receipt to disposal.

References

- 1. guidechem.com [guidechem.com]

- 2. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]

- 3. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]

- 4. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. biosynth.com [biosynth.com]

- 7. CAS#:59703-00-3 | 4-ethyl-2,3-dioxopiperazin-1-carbonylchlorid | Chemsrc [chemsrc.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a pivotal chemical intermediate, plays a crucial role in the synthesis of several life-saving semi-synthetic antibiotics. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthesis protocols, and its application in the pharmaceutical industry. All quantitative data from cited experiments are presented in structured tables for clarity, and key experimental workflows are visualized using logical diagrams.

Introduction

This compound (CAS No. 59703-00-3) is a reactive acyl chloride primarily utilized as an acylating agent in the synthesis of advanced β-lactam antibiotics, most notably Piperacillin and Cefoperazone.[1][2] Its chemical structure, featuring a reactive carbonyl chloride group attached to a dioxopiperazine ring, makes it an ideal synthon for introducing the 4-ethyl-2,3-dioxopiperazine carboxamide side chain to the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) nucleus. This modification is critical for the broad-spectrum antibacterial activity of the resulting antibiotics.

Discovery and History

The discovery of this compound is intrinsically linked to the intensive research and development of new semi-synthetic penicillins and cephalosporins in the 1970s. While a singular "discovery" event is not documented in the traditional sense, its emergence can be traced to the pioneering work on novel antibiotics by the Japanese pharmaceutical company Toyama Chemical Co., Ltd.

The earliest documented preparation of this compound is found in a 1977 Japanese patent application (No. 106883/77) .[3][4] This patent describes the synthesis of ((4-ethyl-2,3-dioxo)-piperazin-1-yl)-carbonyl chloride by reacting 4-ethyl-2,3-dioxopiperazine with phosgene.[3] This development was a key step in the synthesis of Piperacillin and Cefoperazone, which were both patented in 1974 and received approval for medical use in 1981. The use of this intermediate provided a more efficient route to these important antibiotics, improving yield and purity.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 59703-00-3 | [2] |

| Molecular Formula | C₇H₉ClN₂O₃ | [2] |

| Molecular Weight | 204.61 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 94-95 °C | [2] |

| Solubility | Soluble in dichloromethane, acetonitrile. Decomposes in water. | [2] |

| Stability | Thermally sensitive; decomposes with heat and moisture. | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the preparation of its precursor, 1-Ethyl-2,3-dioxopiperazine.

Synthesis of 1-Ethyl-2,3-dioxopiperazine

This precursor is typically synthesized via the condensation of N-ethylethylenediamine with an oxalic acid derivative.

Into a mixture of 8 g of diethyl oxalate and 8 ml of ethanol, 4.4 g of N-ethylethylenediamine is dropped at room temperature. The resulting mixture is allowed to react for 3 hours. Following the reaction, the ethanol is removed by heating. The residue is then recrystallized from 10 ml of dioxane to yield the final product.[1]

| Reactant | Quantity | Molar Equivalent |

| Diethyl Oxalate | 8 g | 1.0 |

| N-ethylethylenediamine | 4.4 g | 1.0 |

| Ethanol | 8 ml | - |

| Dioxane | 10 ml | - |

| Product | Yield | Melting Point |

| 1-Ethyl-2,3-dioxopiperazine | 5.4 g (76.0%) | 124 °C |

Synthesis of this compound

The final compound is prepared by the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgene equivalent, such as triphosgene.

14.2 g (0.10 mol) of 1-Ethyl-2,3-dioxopiperazine is transferred to a 500 mL three-necked flask and dissolved in 200 mL of dichloromethane with stirring. The solution is cooled to between -25 °C and -20 °C. To this solution, 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS) is added, followed by 11.9 g (0.15 mol) of pyridine, while maintaining the temperature. A catalytic amount of 4-dimethylaminopyridine (DMAP) (0.018 g) is then added. Subsequently, 11.9 g (0.04 mol) of triphosgene is added in batches, ensuring the temperature remains between -25 °C and -20 °C. The reaction is maintained for 30-60 minutes. After the reaction is complete, the mixture is filtered by suction, and the filter cake is washed with 30 mL of dichloromethane. The filtrate is then distilled to dryness under reduced pressure. 100 mL of n-hexane is added to the residue to induce crystallization. The crystalline product is collected by suction filtration and dried.[7]

| Reactant/Reagent | Quantity | Molar Equivalent |

| 1-Ethyl-2,3-dioxopiperazine | 14.2 g | 1.0 |